Carvoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvoxime is an organic compound with the molecular formula C₁₀H₁₅NO. It is a derivative of carvone, a naturally occurring terpenoid found in essential oils such as caraway and spearmint. This compound is known for its chiral properties, existing in both laevorotatory and dextrorotatory forms .
Preparation Methods
Carvoxime can be synthesized through several methods. One common synthetic route involves the reaction of carvone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs under reflux conditions in an alcohol solvent like ethanol . Industrial production methods often involve the hydrogenation of this compound in the presence of a selectively poisoned catalyst, such as noble metals supported on inorganic materials .
Chemical Reactions Analysis
Carvoxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carvone using reagents like oxalic acid under reflux conditions.
Reduction: Hydrogenation of this compound in the presence of a catalyst can yield carvone.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various derivatives.
Common reagents used in these reactions include oxalic acid, hydroxylamine hydrochloride, and noble metal catalysts. The major products formed from these reactions are typically carvone and its derivatives .
Scientific Research Applications
Carvoxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of carvoxime involves its conversion to carvone through various chemical reactions. In biological systems, this compound can be metabolically activated in the skin, leading to its sensitizing effects . The molecular targets and pathways involved in this process are still under investigation, but it is believed to interact with skin enzymes to form reactive intermediates.
Comparison with Similar Compounds
Carvoxime is similar to other oxime compounds, such as camphoroxime. its unique chiral properties and its derivation from carvone set it apart . Similar compounds include:
Camphoroxime: Another oxime with chiral properties.
Benzaldoxime: An oxime derived from benzaldehyde.
Acetoxime: An oxime derived from acetone.
This compound’s ability to form mixed crystals with its enantiomers is a distinctive feature that is not commonly observed in other oxime compounds .
Properties
CAS No. |
55658-55-4 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(NZ)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/b11-10- |
InChI Key |
JOAADLZWSUDMHZ-KHPPLWFESA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N/O)C(=C)C |
SMILES |
CC1=CCC(CC1=NO)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NO)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.